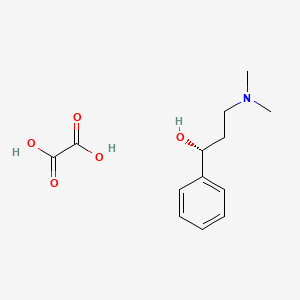

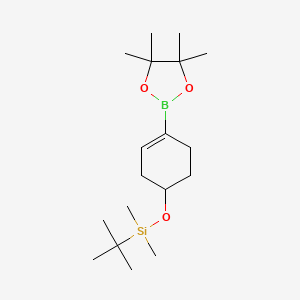

![molecular formula C16H30N2O2 B1394579 Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1281872-56-7](/img/structure/B1394579.png)

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Descripción general

Descripción

Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C15H28N2O3 . It has a molecular weight of 284.4 . The compound is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 399.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.0±3.0 kJ/mol, and it has a flash point of 195.1±23.7 °C . The compound has a molar refractivity of 78.5±0.4 cm³ . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 65 Ų, and its molar volume is 259.4±5.0 cm³ .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Boc Protecting Group Introduction : Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been developed as a new reagent for introducing the Boc protecting group to amines, useful in the synthesis of N-Boc-amino acids and their esters. This process is characterized by good yields, purity, and racemization-free conditions, making Boc-OASUD a superior alternative to di-tert-butyl dicarbonate in terms of stability and handling (Rao et al., 2017).

Intermediate in Alkaloid Synthesis : This compound serves as a key intermediate in the stereoselective synthesis of (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro [5.5]-undecan-2-one, crucial for the synthesis of pharmacologically important alkaloids like perhydrohistrionicotoxin (Ibuka et al., 1982).

Polymer Stabilization

- Synergistic Antioxidant Mechanism : 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane has been identified as having a synergistic stabilizing effect in polymers when combined with thiopropionate type antioxidants. This compound contributes to the stability of polymers through hydrogen bonding associations (Yachigo et al., 1992).

Peptide Synthesis

- Dipeptide Synthesis : Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate is instrumental in the synthesis of dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids. This method allows for the effective coupling of a variety of chiral amino acids without loss of enantiomeric purity (Nowshuddin & Reddy, 2011).

Food Contact Materials

- Safety in Food Contact Materials : The EFSA has evaluated the safety of 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane for use in food contact materials. It was concluded that its use is safe for consumers, provided that the sum of the migration of the substance and its oxidation product does not exceed specific limits (Flavourings, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, refer to the compound’s Material Safety Data Sheet (MSDS) .

Propiedades

IUPAC Name |

tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZCNVGJAYJIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CN)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

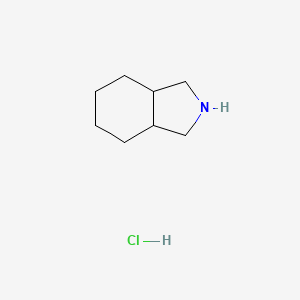

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)

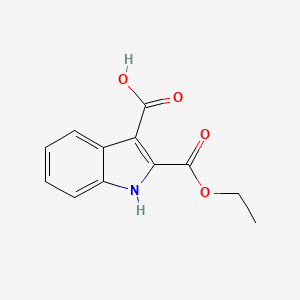

![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)